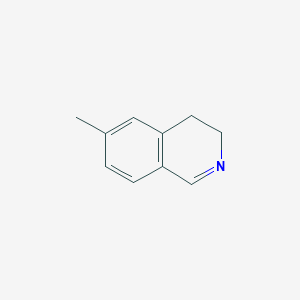
6-Methyl-3,4-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines Isoquinolines are a significant group of compounds due to their presence in many natural products and their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another method involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and the availability of starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 6-Methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include palladium or selenium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for N-alkylation or N-acylation reactions.
Major Products Formed:
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated or N-acylated isoquinoline derivatives.
科学的研究の応用
6-Methyl-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Methyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and receptors, particularly those involved in neurotransmission and muscle contractility. For example, it has been shown to affect calcium currents by modulating the function of muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors . This modulation can lead to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
3,4-Dihydroisoquinoline: Lacks the methyl group at the 6-position.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Contains methoxy groups at the 6 and 7 positions.
3-Methyl-3,4-dihydroisoquinoline: Has a methyl group at the 3-position instead of the 6-position.
Uniqueness: 6-Methyl-3,4-dihydroisoquinoline is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and make it a valuable intermediate in the synthesis of more complex molecules .
特性
CAS番号 |
69426-28-4 |
|---|---|
分子式 |
C10H11N |
分子量 |
145.20 g/mol |
IUPAC名 |
6-methyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C10H11N/c1-8-2-3-10-7-11-5-4-9(10)6-8/h2-3,6-7H,4-5H2,1H3 |
InChIキー |
XOOOUJBSMPPYDL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C=NCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)

![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)

![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)



![1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde](/img/structure/B11923608.png)




